L-HISTIDINE-N-FMOC, N-IM-TRITYL (15N3)
Description
L-HISTIDINE-N-FMOC, N-IM-TRITYL (15N3) is a protected isotopically labeled derivative of L-histidine, designed for specialized applications in chemical synthesis and metabolic studies. This compound features triple 15N isotopic enrichment at specific positions, with a purity of ≥98% for 15N and ≥98% chemical purity . Its structure includes two protective groups:
- N-FMOC (9-fluorenylmethyloxycarbonyl): Enhances solubility in organic solvents and prevents undesired side reactions during peptide synthesis.
- N-IM-Trityl (triphenylmethyl): Protects the imidazole ring of histidine, critical for selective deprotection in multi-step syntheses .
The compound (CAS: 109425-51-6 for unlabeled form) is commercially available in 0.1 g quantities, primarily used in isotope tracing, nuclear magnetic resonance (NMR) studies, and drug development .
Properties
Molecular Weight |
622.69 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
L-Histidine-N-Fmoc, N-Im-Trityl (15N3) is a labeled form of Nα-Fmoc-Nim-trityl-L-histidine, an amino acid derivative crucial in peptide synthesis and various research applications . The labeled form contains three Nitrogen-15 isotopes .
Scientific Research Applications
Nα-Fmoc-Nim-trityl-L-histidine is widely utilized in various research areas :
- Peptide Synthesis It serves as a fundamental building block in creating complex and functional peptides with specific sequences, especially in solid-phase peptide synthesis .
- Drug Development It enhances the stability and bioavailability of peptide-based drugs in pharmaceutical research .
- Bioconjugation It facilitates the attachment of biomolecules to other molecules or surfaces, which is useful for developing targeted drug delivery systems .
- Cancer Therapy Research It is employed in designing peptide-based inhibitors that selectively target cancer cells, improving treatment efficacy .
- Quantitative Proteomics Stable isotopes such as 15N are incorporated into proteins, creating a "heavier" version that can be distinguished from its 14N counterpart, which allows for measuring changes in protein expression .
- Structural Biomolecular NMR Isotopes like 15N and 13C are used to label proteins, which has opened up a new field of protein dynamics, providing insights into how proteins fluctuate and perform functions .
- Metabolic Labeling: A nutrient mix can metabolically label the entire mouse proteome with L-Lysine-13C6 for quantitative global proteomic research using tryptic digests .
- Protein identification: Tandem mass spectra collected for peptides are used as an “address” to identify proteins in sequence databases .
Comparison with Similar Compounds
Key Observations :
- Specificity vs. Versatility : Unlike uniformly labeled compounds (e.g., [13C6; 2H5; 15N3]-L-histidine), L-HISTIDINE-N-FMOC, N-IM-TRITYL (15N3) offers targeted 15N3 labeling, reducing isotopic dilution in tracer studies .
- Protection Group Differences : Compared to N-BOC-protected analogs (e.g., Glycine-N-T-BOC (15N)), the FMOC/Trityl combination improves stability in solid-phase peptide synthesis but may reduce aqueous solubility .
Isotope Incorporation Efficiency
- L-HISTIDINE-N-FMOC, N-IM-TRITYL (15N3) requires fewer synthetic steps for 15N3 labeling compared to Curtius rearrangement-based methods, which demand 3 equivalents of 15N .
- In contrast, methyl dioxazolone (2e-15N) achieves >99% 15N incorporation in amidation reactions but lacks the protective groups necessary for histidine-specific applications .
Stability and Reactivity
- The Trityl group in L-HISTIDINE-N-FMOC, N-IM-TRITYL (15N3) prevents imidazole ring oxidation, a common issue in unprotected histidine analogs during storage .
Preparation Methods
Stepwise Procedure:
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Silane Protection of Histidine Carboxyl and Amino Groups | L-Histidine is dissolved in an organic solvent (e.g., methylene dichloride). Dichlorodimethylsilane is added dropwise with stirring. The mixture is refluxed to form a dimethylsilane-protected intermediate. | Formation of silane-protected histidine intermediate. |
| 2 | Neutralization of HCl | Triethylamine is added to neutralize HCl generated during silane protection. The mixture is refluxed for 3-5 hours, then cooled to 25-35°C. | Stabilization of intermediate, preventing acid-catalyzed side reactions. |
| 3 | Trityl Protection of Imidazole Nitrogen | Trityl chloride (Trt-Cl) in methylene dichloride is added dropwise along with triethylamine to neutralize HCl. The reaction mixture is stirred for 1.5-2.5 hours at controlled temperature. | Selective protection of the imidazole nitrogen with trityl group. |
| 4 | Deprotection of Silane Groups | Ethyl acetate is added to dilute the reaction mixture, followed by water to hydrolyze and remove silane protecting groups, yielding crude N-Im-trityl histidine containing silane and triphenylmethanol impurities. | Removal of silane protection, isolation of crude product. |
| 5 | Purification | The crude product is extracted with ethyl acetate to remove impurities, washed with deionized water, and recrystallized from appropriate solvents to yield purified N-Im-trityl histidine. | Purified N-Im-trityl histidine with >98% purity. |
This method is scalable, with reported yields around 60-65% for the N-Im-trityl histidine intermediate.
Incorporation of Fmoc Protection:
- After obtaining N-Im-trityl histidine, the alpha-amino group is protected with Fmoc using standard peptide chemistry protocols, typically reacting with Fmoc-Cl under basic conditions.
- The isotopic labeling ($$^{15}N_3$$) is introduced either by starting with $$^{15}N$$-labeled histidine or by isotopic exchange methods prior to protection steps.
Data Table: Key Parameters and Yields from Patent CN1526703A
| Parameter | Details | Notes |
|---|---|---|
| Starting Material | L-Histidine (can be isotopically labeled) | 12.4 kg scale example |
| Solvent | Methylene dichloride (CH2Cl2) | 200 L |
| Silane Reagent | Dichlorodimethylsilane (SiCl2Me2) | 17.6 kg |
| Base | Triethylamine (Et3N) | 29 kg total |
| Trityl Reagent | Trityl chloride (Trt-Cl) | 22.5 kg |
| Reaction Temperature | Reflux and 25-35°C for neutralization | Controlled to maintain selectivity |
| Yield | ~63.3% for N-Im-trityl histidine | Off-white powder, purity >98% |
| Purity | >98% by HPLC | Confirmed by chromatographic methods |
| Physical Properties | Mp: 220-224°C; Optical rotation: [α]D20 = -9.2° (c=2.0, THF/H2O 1:1) | Consistent with literature |
Research Findings and Practical Considerations
- The use of dichlorodimethylsilane provides a protective group strategy that facilitates selective tritylation of the imidazole nitrogen without affecting other functional groups.
- Triethylamine serves dual roles as a base to neutralize HCl and as a catalyst to drive the protection reactions.
- The deprotection of silane groups by water and ethyl acetate is mild and avoids harsh acidic or basic conditions that could degrade the product.
- The trityl protection is critical for peptide synthesis applications, as it prevents side reactions on the imidazole ring during peptide chain elongation.
- Incorporation of $$^{15}N_3$$ isotopes requires sourcing isotopically labeled histidine or reagents, which increases cost but is essential for NMR and other isotopic tracing studies.
Summary Table: Comparison of Preparation Methods
| Method Aspect | Traditional N-Im-Trityl Histidine Preparation | Preparation of $$^{15}N_3$$-Labeled L-Histidine-N-Fmoc, N-Im-Trityl |
|---|---|---|
| Starting Material | L-Histidine (unlabeled) | $$^{15}N_3$$-labeled L-Histidine |
| Protection Strategy | Silane protection + trityl chloride + Fmoc | Same, with isotopic labeling in starting material |
| Solvents Used | Methylene dichloride, ethyl acetate, water | Same |
| Yield | 60-65% for N-Im-trityl intermediate | Comparable yields expected |
| Purity | >98% | >98% |
| Scale | Laboratory to industrial scale | Laboratory scale, isotopic cost limits scale |
| Environmental Impact | Use of halohydrocarbons, triethylamine | Same, with added cost for isotopes |
| Applications | Peptide synthesis, pharma intermediates | Isotopic labeling for advanced research |
Q & A
Q. What are the critical considerations for synthesizing and purifying 15N3-labeled L-histidine derivatives like L-HISTIDINE-N-FMOC, N-IM-TRITYL (15N3)?
The synthesis of 15N3-labeled derivatives requires precise control over isotopic enrichment to ensure >98% purity, as impurities (e.g., unlabeled isotopomers) can compromise downstream applications like metabolic tracing or mass spectrometry (MS) quantification. Key steps include:
- Isotopic incorporation : Use of 15N-enriched precursors during solid-phase peptide synthesis (SPPS) to ensure uniform labeling at the imidazole ring and amino groups .
- Protection/deprotection : Sequential application of FMOC (fluorenylmethyloxycarbonyl) and trityl groups to protect reactive sites (e.g., imidazole nitrogen) during synthesis, preventing undesired side reactions .
- Purification : Reverse-phase HPLC with UV/Vis or MS detection to isolate the target compound from unreacted intermediates, ensuring isotopic and chemical purity >98% .
Q. How can researchers validate the isotopic purity and stability of L-HISTIDINE-N-FMOC, N-IM-TRITYL (15N3) in experimental workflows?
Validation involves:
- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion ([M+H]+) and isotopic distribution (e.g., M+3 for 15N3) to verify isotopic enrichment .
- Nuclear magnetic resonance (NMR) : 15N-NMR spectroscopy to assess labeling uniformity and detect potential isotopic scrambling in the imidazole ring .
- Stability testing : Accelerated degradation studies under varying pH/temperature to evaluate susceptibility to hydrolysis or isotopic exchange, critical for long-term storage .
Q. What are the primary applications of 15N3-labeled histidine derivatives in metabolic pathway analysis?
These compounds enable:
- Isotope tracing : Tracking histidine incorporation into proteins or histamine biosynthesis in cell cultures, using LC-MS/MS to quantify 15N3-labeled metabolites (e.g., histamine-15N3) .
- Kinetic studies : Measuring turnover rates in pathways like the histidine-ammonia lyase (HAL) reaction, where isotopic dilution can be monitored via MS .
Advanced Research Questions
Q. How does isotopic interference affect quantification of 15N3-labeled histidine derivatives in complex biological matrices?
Isotopic overlap can arise from:
- Natural abundance isotopes : For example, 13C or 2H in unlabeled metabolites may mimic 15N3 signals. To mitigate this, use high-resolution mass spectrometers (e.g., Q-TOF) to resolve M+3 (15N3) from M+2 (13C/2H) peaks .
- Matrix effects : Co-eluting compounds in biological extracts can suppress ionization. Employ stable isotope-labeled internal standards (SIL-IS) like [U-15N]-histidine to normalize recovery and matrix effects .
Q. What experimental design considerations are critical for using 15N3-labeled histidine in protein-protein interaction studies?
- Labeling strategy : Ensure isotopic labeling does not perturb histidine’s role in metal-binding or catalytic sites (e.g., in metalloproteins). Validate via functional assays (e.g., enzymatic activity post-labeling) .
- Crosslinking/MS workflows : Use 15N3-labeled histidine to identify binding interfaces via hydrogen-deuterium exchange (HDX) or photoaffinity crosslinking, coupled with MS/MS fragmentation to map labeled residues .
Q. How can researchers address discrepancies in isotopic enrichment data between theoretical and observed values for 15N3-labeled compounds?
Common causes and solutions:
- Isotopic scrambling : Check for acid/base hydrolysis during synthesis/storage using 15N-NMR. Optimize reaction conditions (e.g., neutral pH, low temperature) to minimize degradation .
- Instrumental drift : Calibrate MS systems daily with reference standards (e.g., [U-15N]-DNA hydrolysates) to maintain accuracy in isotopic ratio measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
